![molecular formula C5H9ClN2O B2868660 1-(1H-Imidazol-4-yl)ethanol hydrochloride CAS No. 62256-53-5](/img/structure/B2868660.png)
1-(1H-Imidazol-4-yl)ethanol hydrochloride
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Overview
Description
1-(1H-Imidazol-4-yl)ethanol hydrochloride, commonly known as imidazole, is a heterocyclic organic compound that contains both nitrogen and carbon atoms in its structure. It is widely used in various fields such as medicine, agriculture, and industry due to its unique properties.
Scientific Research Applications
Catalysis in Organic Synthesis
1-(1H-Imidazol-4-yl)ethanol hydrochloride derivatives, such as N-heterocyclic carbenes (NHCs), have demonstrated efficiency as catalysts in various organic reactions. For example, they are used in transesterification and acylation reactions, facilitating the transformation of esters and alcohols at low catalyst loadings and room temperature. These reactions yield esters efficiently and are significant for synthesizing a wide array of organic compounds (Grasa, Kissling, & Nolan, 2002).
Synthesis of Complex Molecules
Imidazol-4-yl ethanol hydrochloride derivatives are key in synthesizing complex molecules. For instance, they have been used as unique catalysts in the Morita-Baylis-Hillman reaction, enabling the synthesis of 3-substituted 3-hydroxy-2-oxindoles, which are valuable in medicinal chemistry (Gomes, Sirvent, Moyano, Rodrigues, & Coelho, 2013).
Synthesis of Schiff and Mannich Bases
The compound plays a crucial role in the synthesis of Schiff and Mannich bases from isatin derivatives, which are essential in pharmaceutical chemistry for developing new drugs and exploring biological activity (Bekircan & Bektaş, 2008).
Supramolecular Chemistry
In supramolecular chemistry, this compound derivatives contribute to the design and synthesis of novel supramolecular complexes. These complexes exhibit intriguing properties, such as hydrogen bonding and catalytic activity, which are exploited for various applications, including catalysis and materials science (Chen, Shen, Ge, Kou, Zhang, Hou, Zhu, Zheng, & Zhang, 2006).
Enantioseparation Techniques
The compound also finds applications in chiral separation techniques. For instance, enantiomeric resolution of racemic compounds using derivatives of 1-(1H-Imidazol-4-yl)ethanol as chiral selectors demonstrates the importance of these derivatives in analytical chemistry, particularly in the pharmaceutical industry where the chirality of drug molecules can influence their efficacy and safety (Karakurt, Saraç, & Dalkara, 2012).
Mechanism of Action
Target of Action
1-(1H-Imidazol-4-yl)-ethanol HCl is an imidazole-containing compound . Imidazole compounds are known to have a broad range of chemical and biological properties and are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures
Mode of Action
Imidazole compounds are known for their diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interaction of this compound with its targets would result in changes that contribute to these activities.
Biochemical Pathways
Imidazole is a key component in functional molecules used in a variety of everyday applications . It is also involved in the synthesis of purines, which are essential components of nucleic acids .
Pharmacokinetics
It is known that the compound is soluble in dmso and methanol , which could influence its bioavailability.
Result of Action
Given the broad range of biological activities associated with imidazole compounds , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects.
Action Environment
It is known that the compound should be stored in a dry environment , suggesting that moisture could potentially affect its stability.
properties
IUPAC Name |
1-(1H-imidazol-5-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4(8)5-2-6-3-7-5;/h2-4,8H,1H3,(H,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGNFQUIGSRZCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CN1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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